molecular formula C5HCl2F3N2 B052786 2,4-Dichloro-5-(trifluoromethyl)pyrimidine CAS No. 3932-97-6

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Cat. No. B052786
CAS RN: 3932-97-6
M. Wt: 216.97 g/mol
InChI Key: IDRUEHMBFUJKAK-UHFFFAOYSA-N
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Patent
US07741336B2

Procedure details

5-Trifluoromethyluracil (250 g, 1.39 mol) and phosphorous oxychloride (655 mL, 6.94 mol, 5 equiv) were charged to a 3 L 4-neck flask equipped with overhead stirrer, a reflux condenser, an addition funnel and an internal thermocouple. The contents were maintained under a nitrogen atmosphere as concentrated phosphoric acid (85 wt %, 9.5 mL, 0.1 equiv) was added in one portion to the slurry, resulting in a moderate exotherm. Diisopropylethylamine (245 mL, 1.39 mol, 1 equiv) was then added dropwise over 15 min at such a rate that the internal temperature of the reaction reached 85-90° C. by the end of the addition. By the end of the amine addition the reaction mixture was a homogenous light-orange solution. Heating was initiated and the orange solution was maintained at 100° C. for 20 h, at which time HPLC analysis of the reaction mixture indicated that the starting material was consumed. External heating was removed and the contents of the flask were cooled to 40° C. and then added dropwise to a cooled mixture of 3N HCl (5 L, 10 equiv) and diethyl ether (2 L) keeping the temperature of the quench pot between 10 and 15° C. The layers were separated, and the aqueous layer was extracted once with ether (1 L). The combined organic layers were combined, washed with water until the washes were neutral (5×1.5 L washes), dried with MgSO4 and concentrated to provide 288 g (95% yield) of a light yellow-orange oil of 96% purity (HPLC). This material can be further purified by distillation (bp 109° C. at 79 mmHg).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
245 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4](=O)[NH:5][C:6](=O)[NH:7][CH:8]=1.P(Cl)(Cl)([Cl:15])=O.P(=O)(O)(O)O.C(N(C(C)C)CC)(C)C.[ClH:32]>C(OCC)C>[Cl:32][C:6]1[N:5]=[C:4]([Cl:15])[C:3]([C:2]([F:12])([F:11])[F:1])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
FC(C=1C(NC(NC1)=O)=O)(F)F
Name
Quantity
655 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
245 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5 L
Type
reactant
Smiles
Cl
Name
Quantity
2 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with overhead stirrer, a reflux condenser, an addition funnel
ADDITION
Type
ADDITION
Details
was added in one portion to the slurry
CUSTOM
Type
CUSTOM
Details
resulting in a moderate exotherm
ADDITION
Type
ADDITION
Details
reached 85-90° C. by the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
External heating
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the flask were cooled to 40° C.
CUSTOM
Type
CUSTOM
Details
the temperature of the quench pot between 10 and 15° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once with ether (1 L)
WASH
Type
WASH
Details
washed with water until the washes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 288 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.